molecular formula C20H21N2O7P B11405843 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11405843
M. Wt: 432.4 g/mol
InChI Key: JMADWZDXKUBRME-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole moiety, a methoxyphenyl group, and an oxazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-METHOXYPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H21N2O7P

Molecular Weight

432.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21N2O7P/c1-24-15-7-5-14(6-8-15)18-22-20(30(23,25-2)26-3)19(29-18)21-11-13-4-9-16-17(10-13)28-12-27-16/h4-10,21H,11-12H2,1-3H3

InChI Key

JMADWZDXKUBRME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)P(=O)(OC)OC

Origin of Product

United States

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